molecular formula C24H29NO4 B5149579 butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate

butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate

Cat. No. B5149579
M. Wt: 395.5 g/mol
InChI Key: OUNKYRXNIZCIQL-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate, also known as IBA, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.

Mechanism of Action

The mechanism of action of butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate may reduce inflammation and pain in the body.
Biochemical and Physiological Effects
Studies have shown that butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate has also been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate is its potential as a new drug candidate for the treatment of inflammation and pain. However, there are also limitations to its use in laboratory experiments. For example, butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate may have low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate. One area of interest is the development of new drugs based on butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate's anti-inflammatory and analgesic properties. Another area of research is the investigation of butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate's potential as an antioxidant and its effects on cellular function. Additionally, further research is needed to fully understand the mechanism of action of butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate involves the reaction between butyl acrylate, 4-isobutoxybenzoic acid, and phenylhydrazine in the presence of a catalyst. The reaction yields butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate as a white crystalline solid with a melting point of 97-99°C.

Scientific Research Applications

Butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Research has shown that butyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

butyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-4-5-15-28-24(27)22(16-19-9-7-6-8-10-19)25-23(26)20-11-13-21(14-12-20)29-17-18(2)3/h6-14,16,18H,4-5,15,17H2,1-3H3,(H,25,26)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNKYRXNIZCIQL-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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